
dibutyl (Z)-but-2-enedioate;ethenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is a compound that combines the properties of dibutyl esters and vinyl acetate. Dibutyl esters are commonly used as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability. Vinyl acetate is a key monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and various other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of maleic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization.
Vinyl acetate is produced by the reaction of ethylene with acetic acid in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes, often using continuous reactors to ensure consistent product quality and high efficiency. The production of vinyl acetate on an industrial scale is typically carried out in large reactors with precise control of temperature, pressure, and catalyst concentration to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
Dibutyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and butanol.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in the formation of saturated esters.
Vinyl acetate can undergo:
Polymerization: Vinyl acetate can be polymerized to form polyvinyl acetate, which is used in adhesives and coatings.
Transesterification: This reaction involves the exchange of ester groups between vinyl acetate and alcohols, resulting in the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Hydrolysis: Maleic acid and butanol.
Oxidation: Maleic anhydride.
Reduction: Saturated esters.
科学研究应用
Dibutyl (Z)-but-2-enedioate and vinyl acetate have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on biological systems, including their potential as plasticizers in biomedical applications.
Medicine: Investigated for their potential use in drug delivery systems and as components in medical devices.
Industry: Used in the production of adhesives, coatings, and plasticizers for various industrial applications.
作用机制
The mechanism of action of dibutyl (Z)-but-2-enedioate involves its interaction with biological membranes and proteins, altering their structure and function. The compound can integrate into lipid bilayers, increasing membrane fluidity and permeability. It can also interact with proteins, affecting their conformation and activity.
Vinyl acetate exerts its effects primarily through polymerization, forming polyvinyl acetate, which has adhesive and film-forming properties. The polymer can interact with various substrates, forming strong bonds and providing protective coatings.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Diethyl phthalate: A plasticizer with shorter alkyl chains, resulting in different physical properties.
Vinyl chloride: A monomer used in the production of polyvinyl chloride (PVC), with different polymerization behavior compared to vinyl acetate.
Uniqueness
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is unique in its combination of ester and vinyl acetate functionalities, providing a versatile compound with applications in both plasticization and polymerization. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
25035-90-9 |
|---|---|
分子式 |
C16H26O6 |
分子量 |
314.37 g/mol |
IUPAC 名称 |
dibutyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C12H20O4.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b8-7-; |
InChI 键 |
VPSZKCCWOGZNLS-CFYXSCKTSA-N |
手性 SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C |
规范 SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C |
物理描述 |
Liquid |
相关CAS编号 |
25035-90-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


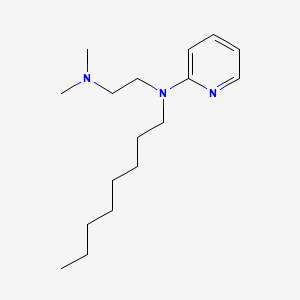
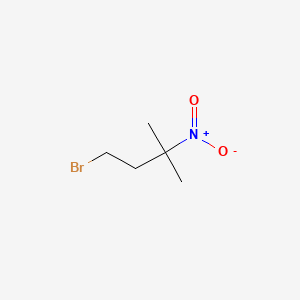
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)



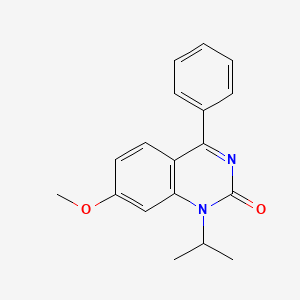

![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
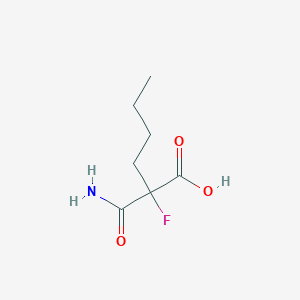
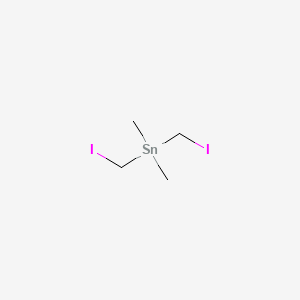
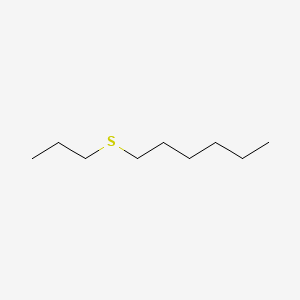

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
